molecular formula C13H20N2O2 B000135 Procaine CAS No. 59-46-1

Procaine

Cat. No. B000135
CAS RN: 59-46-1
M. Wt: 236.31 g/mol
InChI Key: MFDFERRIHVXMIY-UHFFFAOYSA-N
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Description

Procaine is a local anesthetic . It causes loss of feeling (numbness) of skin and mucous membranes . It is used as an injection during surgery and other medical and dental procedures .


Synthesis Analysis

Procaine is synthesized from benzocaine, a topical anesthetic . The process involves attaching a different side chain to where the O‐CH2‐CH3 is attached to benzocaine . This changes the solubility/binding ability of the new anesthetic, procaine .


Molecular Structure Analysis

The molecular formula of Procaine is C13H20N2O2 . Its molecular weight is 236.3101 .


Chemical Reactions Analysis

Procaine and its metabolite (p-aminobenzoic acid, PABA) can be determined simultaneously using a graphite paste electrode . The differential pulse voltammetric results revealed that procaine and p-aminobenzoic acid showed well-defined anodic oxidation peaks on a carbon paste electrode .


Physical And Chemical Properties Analysis

Procaine has a molecular weight of 236.31 . It is soluble in DMSO .

Safety And Hazards

Procaine should be handled with care. Avoid dust formation, breathing mist, gas or vapors . Avoid contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Procaine has displayed antioxidant and cytoprotective actions in experimental models of myocardial ischemia/reperfusion injury, lipoprotein oxidation, endothelial-dependent vasorelaxation, inflammation, sepsis, intoxication, ionizing irradiation, cancer, and neurodegeneration . This suggests that procaine has not yet fully expressed its therapeutic potential in the treatment and prevention of aging-associated diseases .

properties

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate
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InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3
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InChI Key

MFDFERRIHVXMIY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N
Source PubChem
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Molecular Formula

C13H20N2O2
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DSSTOX Substance ID

DTXSID7045021
Record name Procaine
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Molecular Weight

236.31 g/mol
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Physical Description

Solid
Record name Procaine
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Solubility

Crystals, mp 153-156 °C, sol in water, alcohol /Nitrate/, Crystals. Six-sided plates, monoclinic or triclinic, mp 153-156 °C. One gram dissolves in 1 ml water and in 30 ml alcohol. Slightly sol in chloroform. Almost insoluble in ether. The pH of a 0.1 M aqueous solution is 6.0. /Hydrochloride/, ODORLESS; AQ SOLN ACID TO LITMUS; PKA 8.7; SMALL WHITE CRYSTALS; 1 G SOL IN 1 ML WATER OR 15 ML ALC; SLIGHTLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, Sol in alcohol, ether, benzene, chloroform, Soluble in ethanol, ethyl ether, and benzene, In water, 9.45X10+3 mg/l @ 30 °C, 6.81e+00 g/L
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Mechanism of Action

Procaine acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel. Procaine has also been shown to bind or antagonize the function of N-methyl-D-aspartate (NMDA) receptors as well as nicotinic acetylcholine receptors and the serotonin receptor-ion channel complex., LOCAL ANESTHETICS BLOCK CONDUCTION BY DECREASING OR PREVENTING THE LARGE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO SODIUM IONS THAT NORMALLY IS PRODUCED BY A SLIGHT DEPOLARIZATION OF THE MEMBRANE. /LOCAL ANESTHETIC/, LOCAL ANESTHETICS BLOCK CONDUCTION IN NERVE PERHAPS BY COMPETING WITH CALCIUM @ SOME SITE THAT CONTROLS PERMEABILITY OF MEMBRANE. ... LOCAL ANESTHETICS ALSO REDUCE PERMEABILITY OF RESTING NERVE TO POTASSIUM AS WELL AS TO SODIUM IONS. /LOCAL ANESTHETICS/, AS THE ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THE THRESHOLD FOR ELECTRICAL EXCITABILITY GRADUALLY INCREASES, THE RATE OF RISE OF THE ACTION POTENTIAL DECLINES, IMPULSE CONDUCTION SLOWS, & THE SAFETY FACTOR FOR CONDUCTION DECREASES; THESE FACTORS DECREASE THE PROBABILITY OF PROPAGATION OF THE ACTION POTENTIAL, AND NERVE CONDUCTION FAILS. /LOCAL ANESTHETICS/, POSTSYNAPTIC ACTION ... END-PLATE CURRENT IS MUCH PROLONGED BY PROCAINE. SIMILARLY, WHEN ... ADDED TO FLUID PERFUSING GANGLION, PREGANGLIONIC STIMULATION FAILS TO ELICIT POSTGANGLIONIC DISCHARGES & GANGLION CELLS BECOME INSENSITIVE TO STIMULATION BY ACETYLCHOLINE., IN ADDITION TO BLOCKING CONDITIONS IN NERVE AXONS IN THE PERIPHERAL NERVOUS SYSTEM, LOCAL ANESTHETICS INTERFERE WITH THE FUNCTION OF ALL ORGANS IN WHICH CONDUCTION OR TRANSMISSION OF IMPULSES OCCURS. ... EFFECTS ON ... CNS, THE AUTONOMIC GANGLIA, THE NEUROMUSCULAR JUNCTION, & ALL FORMS OF MUSCLE. /LOCAL ANESTHETICS/
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Product Name

Procaine

Color/Form

Anhydrous plates, tables from ligroin or ether

CAS RN

59-46-1
Record name Procaine
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Melting Point

61 °C, Slightly bitter taste; mp: 51 °C; needles from aq alcohol /Dihydrate/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of procaine?

A1: Procaine primarily acts by blocking sodium channels on nerve cell membranes. [] This prevents the influx of sodium ions, inhibiting the initiation and conduction of nerve impulses, ultimately leading to local anesthesia. []

Q2: Does procaine affect both sensory and motor nerves?

A2: Yes, procaine can block both sensory and motor nerve conduction, but its effect on motor blockade is often shorter-lived compared to other local anesthetics like lidocaine. []

Q3: How does procaine's action on calcium channels contribute to its effects?

A3: While procaine's primary target is sodium channels, research suggests it can also modulate calcium channels, particularly those involved in calcium release from the sarcoplasmic reticulum in muscle cells. This contributes to its effects on muscle contractility and relaxation. []

Q4: What is the molecular formula and weight of procaine?

A4: The molecular formula of procaine is C13H20N2O2, and its molecular weight is 236.31 g/mol.

Q5: What are the key spectroscopic characteristics of procaine?

A5: Procaine exhibits characteristic absorption peaks in UV-Vis spectroscopy, which are utilized for its quantitative determination in pharmaceutical preparations. []

Q6: How does the stability of procaine in aqueous solutions compare to benzylpenicillin?

A6: Procaine benzylpenicillin, a salt form, demonstrates greater stability in aqueous solutions compared to benzylpenicillin alone. This stability allows for the preparation of injectable aqueous suspensions of procaine benzylpenicillin with prolonged shelf life. []

Q7: What factors influence the stability of procaine benzylpenicillin in aqueous dispersions?

A7: Factors such as storage temperature, pH of the suspension, and the presence of buffers or other excipients significantly impact the stability of procaine benzylpenicillin dispersions. []

Q8: Have there been any computational studies exploring the interaction of procaine with sodium channels?

A8: While the provided research articles do not delve into specific computational studies, computational chemistry techniques could be employed to model the interaction of procaine with sodium channels at a molecular level, providing further insights into its mechanism of action.

Q9: How does the structure of procaine relate to its local anesthetic activity?

A10: Procaine's structure, characterized by an aromatic ring, an ester linkage, and a tertiary amine group, is crucial for its local anesthetic activity. Modifications to these structural elements can significantly impact its potency, duration of action, and potential for toxicity. []

Q10: How do methyl substitutions on the aromatic ring of procaine affect its activity?

A11: Research indicates that specific methyl substitutions on the aromatic ring of procaine can influence its hypoglycemic activity and therapeutic index, highlighting the importance of structural modifications in modulating its pharmacological properties. []

Q11: What are the common formulation strategies for procaine?

A11: Procaine is frequently formulated as a hydrochloride salt to enhance its water solubility for injectable solutions. It is also available in topical formulations, often combined with other anesthetic agents.

Q12: Are there specific SHE regulations pertaining to the handling and disposal of procaine?

A12: As with all pharmaceutical substances, handling and disposal of procaine are subject to specific SHE regulations, which vary depending on the location and specific application. Consult relevant local and national guidelines for detailed information.

Q13: How is procaine metabolized in the body?

A14: Procaine is primarily hydrolyzed by plasma cholinesterase (procaine esterase) into para-aminobenzoic acid (PABA) and diethylaminoethanol. [] These metabolites are further processed and excreted from the body.

Q14: Are there known mechanisms of resistance to procaine?

A14: While specific resistance mechanisms for procaine have not been extensively documented in the provided research, alterations in sodium channel structure or expression could potentially reduce its binding affinity and effectiveness.

Q15: What are the potential adverse effects associated with procaine use?

A15: While generally safe when used appropriately, procaine can cause adverse effects such as allergic reactions, hypotension, and, in rare cases, cardiac arrhythmias.

Q16: Have any targeted drug delivery systems for procaine been explored?

A19: Research on procaine-loaded ultradeformable liposomes has shown promising results in enhancing its delivery and efficacy, particularly for topical applications. []

Q17: Are there any known biomarkers for predicting procaine efficacy or monitoring treatment response?

A17: Current research has not yet identified specific biomarkers directly linked to procaine efficacy or treatment response.

Q18: What analytical methods are commonly employed for procaine quantification?

A21: UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) are widely utilized for accurate and sensitive quantification of procaine in pharmaceutical preparations and biological samples. [, ]

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